1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
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Overview
Description
1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine is a heterocyclic compound that belongs to the class of pyrazolo-thiazines. This compound is characterized by the presence of a pyrazole ring fused with a thiazine ring, and it contains both nitrogen and sulfur atoms in its structure. The presence of fluorine and methyl groups further enhances its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine
- 1-(4-Bromophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine
- 1-(4-Methylphenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine
Uniqueness
1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C19H16FN3S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethyl-4-phenyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C19H16FN3S/c1-12-17-18(14-6-4-3-5-7-14)24-13(2)21-19(17)23(22-12)16-10-8-15(20)9-11-16/h3-11,18H,1-2H3 |
InChI Key |
WIPPZGVXFAUTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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